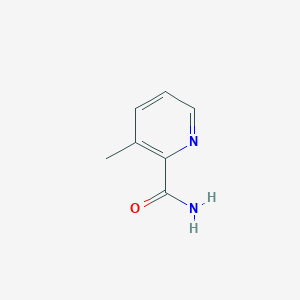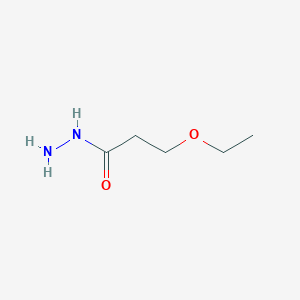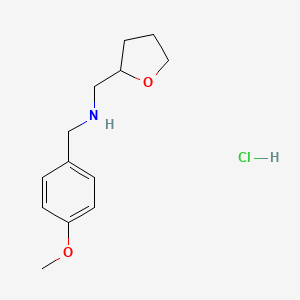
1-(Phenylsulfonyl)indolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .
Synthesis Analysis
The synthesis of 1-(Phenylsulfonyl)indolin-6-amine involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfonyl)indolin-6-amine is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
Indole, the core structure of 1-(Phenylsulfonyl)indolin-6-amine, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives: New derivatives of 1-(phenylsulfonyl)indole have been synthesized, including compounds like 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, showcasing the chemical versatility of the compound (Mannes et al., 2017).
- Crystal Structures and Density Functional Theory (DFT) Calculations: Detailed crystallographic studies and DFT calculations of these derivatives provide insights into their molecular structures and electronic properties (Mannes et al., 2017).
Chemical Reactions and Synthesis
- C-7 Amidation and Amination of Indolines: The compound is used in the C-7 selective C–H amidation and amination of indolines, demonstrating its utility in organic synthesis (Hou et al., 2015).
- Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions with various nucleophiles, enabling the synthesis of diverse indole derivatives (Pelkey et al., 1999).
Molecular Interactions and Reactivity
- Reactivity with Sulfur-Centered Radicals: Studies show that indolinonic and quinolinic aromatic aminoxyls, which may include derivatives of 1-(phenylsulfonyl)indolin-6-amine, react with sulfur-centered radicals, forming various compounds (Damiani et al., 1999).
Advanced Applications in Chemistry
- Use in Asymmetric Synthesis: The compound has been employed in asymmetric synthesis, illustrating its potential in creating chiral molecules, which is crucial in pharmaceutical chemistry (Qian et al., 2014).
- Development of Sulfonation Methods: It aids in the development of new sulfonation methods, essential for creating various chemical products (Janosik et al., 2006).
Crystallography and Structural Characterization
- Structural Analysis of Derivatives: Further structural analysis of its derivatives has been conducted to understand their geometric and packing parameters, contributing to the field of crystallography and material science (Jasinski et al., 2009).
Safety And Hazards
Orientations Futures
While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with 1-(Phenylsulfonyl)indolin-6-amine and similar compounds.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVHHDJIHFBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)indolin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)
![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)
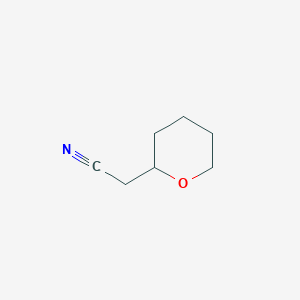
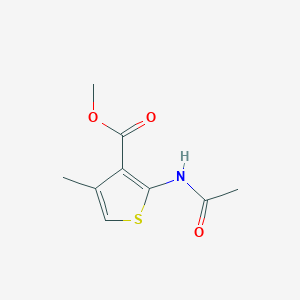
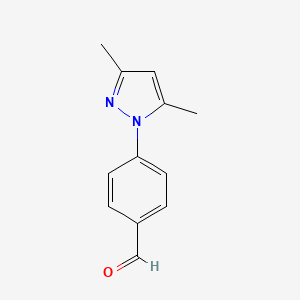
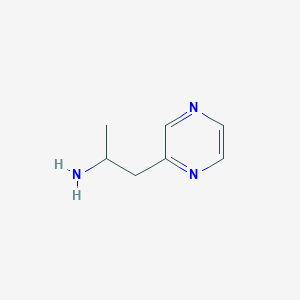
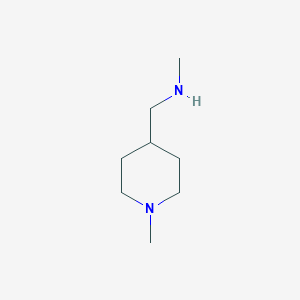
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
